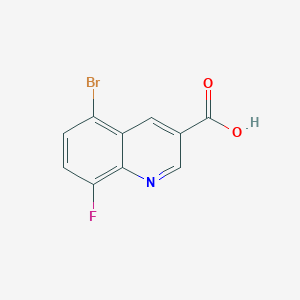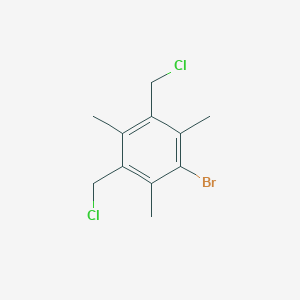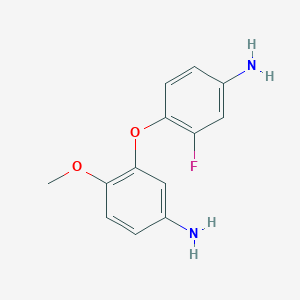
3-(4-Amino-2-fluorophenoxy)-4-methoxyaniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-Amino-2-fluorophenoxy)-4-methoxyaniline is an organic compound with a complex structure that includes an amino group, a fluorine atom, and a methoxy group attached to a phenoxy ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Amino-2-fluorophenoxy)-4-methoxyaniline typically involves multiple steps, starting from commercially available precursors. One common method involves the nucleophilic aromatic substitution reaction where a fluorinated phenol reacts with an aniline derivative under specific conditions to introduce the amino and methoxy groups.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction and minimize by-products.
化学反応の分析
Types of Reactions
3-(4-Amino-2-fluorophenoxy)-4-methoxyaniline can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like sodium hydride or potassium tert-butoxide can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro compounds, while reduction can produce various amine derivatives.
科学的研究の応用
3-(4-Amino-2-fluorophenoxy)-4-methoxyaniline has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological molecules and pathways.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 3-(4-Amino-2-fluorophenoxy)-4-methoxyaniline involves its interaction with specific molecular targets. The amino and fluorine groups can form hydrogen bonds and other interactions with enzymes and receptors, influencing various biological pathways. These interactions can modulate the activity of proteins and other biomolecules, leading to potential therapeutic effects.
類似化合物との比較
Similar Compounds
4-(4-Amino-2-fluorophenoxy)-2-pyridinylamine: Similar structure but with a pyridine ring.
3-Fluoro-4-(pyrrolo[2,1-f][1,2,4]triazin-4-yloxy)aniline: Contains a triazinyl group instead of a methoxy group.
3-Fluoro-4-(1H-pyrrolo[2,3-b]pyridin-4-yloxy)aniline: Features a pyrrolo-pyridine ring.
Uniqueness
3-(4-Amino-2-fluorophenoxy)-4-methoxyaniline is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both an amino group and a fluorine atom on the phenoxy ring allows for versatile chemical modifications and interactions with biological targets.
特性
分子式 |
C13H13FN2O2 |
|---|---|
分子量 |
248.25 g/mol |
IUPAC名 |
3-(4-amino-2-fluorophenoxy)-4-methoxyaniline |
InChI |
InChI=1S/C13H13FN2O2/c1-17-12-5-3-9(16)7-13(12)18-11-4-2-8(15)6-10(11)14/h2-7H,15-16H2,1H3 |
InChIキー |
XSABFESBONICHE-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=C(C=C1)N)OC2=C(C=C(C=C2)N)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


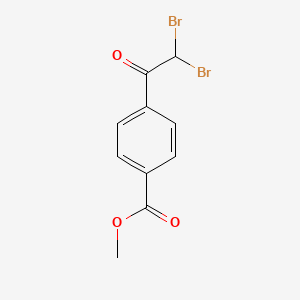
![5-[4-[2-[4-[(1,3-Dioxo-2-benzofuran-5-yl)oxy]-3-phenylphenyl]propan-2-yl]-2-phenylphenoxy]-2-benzofuran-1,3-dione](/img/structure/B13697815.png)
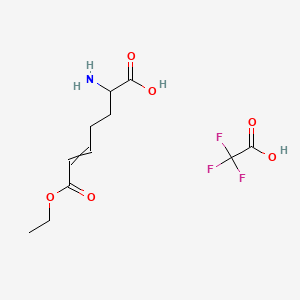
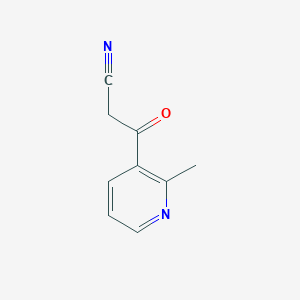

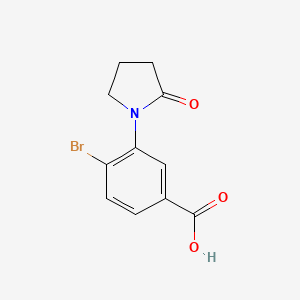
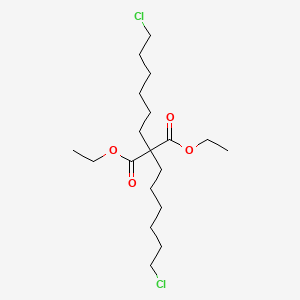

![4,8-Dihydroxy-6H-benzo[c]chromen-6-one](/img/structure/B13697854.png)

